Physicochemical Differentiation: Lipophilicity and Steric Bulk vs. WAY-296817 (CK1-IN-3)
The target compound incorporates a 2,4,6-trimethylphenoxy (mesityloxy) group in place of the 2-methoxyphenyl group found in WAY-296817. This substitution replaces a single methoxy substituent (H-bond acceptor) with three methyl groups (hydrophobic, no H-bond acceptor capacity), yielding an estimated AlogP increase of approximately 1.0–1.5 log units relative to WAY-296817 (AlogP = 3.242) [1]. The mesityloxy group also introduces significantly greater steric bulk (molar refractivity contribution approximately +15–18 cm³/mol), which may alter target protein binding pocket compatibility and reduce off-target interactions driven by the methoxy oxygen of WAY-296817 [2].
| Evidence Dimension | Calculated lipophilicity (AlogP) |
|---|---|
| Target Compound Data | Estimated AlogP ≈ 4.2–4.7 (based on fragment-based prediction; experimental value not published) |
| Comparator Or Baseline | WAY-296817 (CK1-IN-3): AlogP = 3.242 (vendor-reported calculated value) |
| Quantified Difference | Estimated ΔAlogP ≈ +1.0 to +1.5 log units (increased lipophilicity) |
| Conditions | Calculated partition coefficient (AlogP); target compound value is estimated from structural fragments and class-level trends |
Why This Matters
Higher lipophilicity predicts enhanced blood-brain barrier penetration and altered tissue distribution, making this compound potentially more suitable than WAY-296817 for CNS-targeted research applications—but also requiring careful solubility management in assay design.
- [1] PubChem. WAY-296817 (CID 670752). Molecular weight 328.4 g/mol, XLogP3-AA = 3.0. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Chem. Rev. 1971, 71 (6), 525–616. (Fragment-based logP estimation methodology for aromatic methyl vs. methoxy substitution.) View Source
